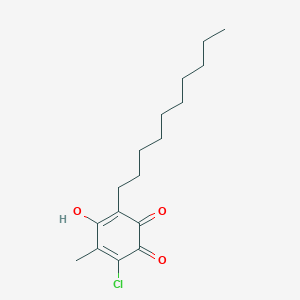
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone
Vue d'ensemble
Description
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone is an organic compound with the molecular formula C17H25ClO3 It is a derivative of benzoquinone, characterized by the presence of a chlorine atom, a hydroxyl group, a methyl group, and a decyl chain attached to the benzoquinone core
Applications De Recherche Scientifique
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzoquinone derivative.
Hydroxylation: The addition of a hydroxyl group at the 5-position.
Alkylation: The attachment of a decyl chain at the 6-position.
The reaction conditions for each step may vary, but typically involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may employ optimized reaction conditions and scalable processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The hydroxyl group can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reagents and conditions employed .
Mécanisme D'action
The mechanism of action of 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone can be compared with other similar compounds, such as:
2,5-Dichloro-3-hydroxy-6-decyl-1,4-benzoquinone: Similar structure but with an additional chlorine atom.
3-Chloro-5-hydroxy-2-methyl-1,4-benzoquinone: Lacks the decyl chain.
5-Hydroxy-2-methyl-6-decyl-1,4-benzoquinone: Lacks the chlorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
3-chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO3/c1-3-4-5-6-7-8-9-10-11-13-15(19)12(2)14(18)17(21)16(13)20/h19H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYPMZPMAVGPHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=C(C(=O)C1=O)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923466 | |
| Record name | 3-Chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120559-62-8 | |
| Record name | 3-Chloro-5-hydroxy-2-methyl-6-decyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120559628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-6-decyl-5-hydroxy-4-methylcyclohexa-3,5-diene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


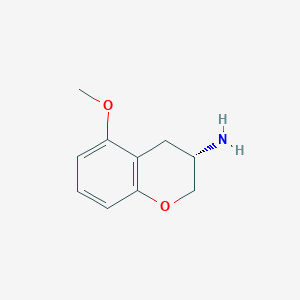
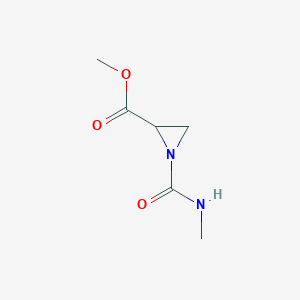
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)
![N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride](/img/structure/B38688.png)
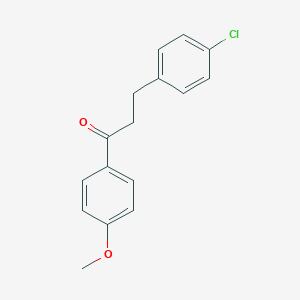
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
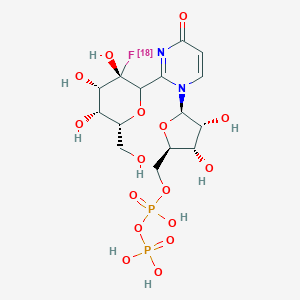

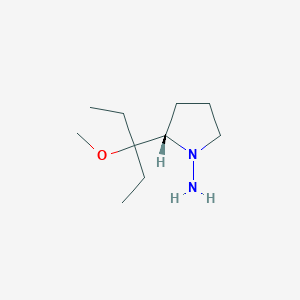
![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)
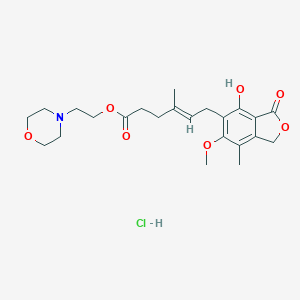

![N-(6-Ethoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B38709.png)
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)
